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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)-4-piperidinol

Cat. No.: B1299945

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-
(4-Nitrophenyl)-4-piperidinol. Due to the limited availability of published experimental spectra
for this specific compound, this document presents predicted spectroscopic data based on
established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)
spectroscopy, and mass spectrometry (MS). These predictions are supported by data from
analogous compounds and spectral databases. Detailed, generalized experimental protocols
for acquiring such data are also provided to guide researchers in their own characterization of
this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 1-(4-
Nitrophenyl)-4-piperidinol (Molecular Formula: C11H14aN203). These values are estimations
derived from spectral theory and data from structurally similar compounds.

Table 1: Predicted *"H NMR Data (Solvent: CDCIs, 400
MH2z)
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

Aromatic CH (ortho to
~8.15 d 2H

NO2)

Aromatic CH (metato
~ 6.85 d 2H

NO2)
~3.90 - 4.00 m 1H CH-OH

Piperidine CH2 (axial,
~3.70 - 3.80 m 2H

eq)

Piperidine CHz (axial,
~3.15-3.25 m 2H

eq)

Piperidine CH2 (axial,
~2.00-2.10 m 2H

eq)

Piperidine CH2 (axial,
~1.75-1.85 m 2H

eq)
~1.60 s (broad) 1H OH

Table 2: Predicted **C NMR Data (Solvent: CDCIs, 100

MHZz)
Chemical Shift (6, ppm) Assignment
~153.0 Aromatic C-N
~140.0 Aromatic C-NOz2
~126.0 Aromatic CH (ortho to NO2)
~112.0 Aromatic CH (meta to NO2)
~67.0 CH-OH
~48.0 Piperidine C-N
~34.0 Piperidine C-C (adjacent to OH)
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ble 3: licted IR Al :

Wavenumber (cm—?)

Intensity

Assignment

~ 3400 Strong, Broad O-H stretch (alcohol)

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 2950 - 2850 Medium Aliphatic C-H stretch

~ 1590, 1490 Strong Aromatic C=C stretch

~ 1510 Strong Asymmetric NOz2 stretch

~ 1340 Strong Symmetric NO:2 stretch

~ 1250 Strong C-N stretch (aromatic amine)
~ 1100 Strong C-O stretch (secondary

alcohol)

Table 4: Predicted Mass Spectrometry (Electron

m/z Value Proposed Fragment lon

222 [M]* (Molecular lon)

205 [M - OH]*

176 [M - NO2]*

122 [CeHaNO2]*

100 [CsH10NOJ* (Piperidinol fragment)

84 [CsH1oN]* (Piperidine fragment after loss of OH)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation:
o Weigh 5-10 mg of purified 1-(4-Nitrophenyl)-4-piperidinol.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a standard 5 mm NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
e 'H NMR Spectroscopy:

o Acquire the proton NMR spectrum on a spectrometer with a field strength of 400 MHz or
higher.

o Set the spectral width to cover a chemical shift range of approximately 0-12 ppm.
o Use a standard pulse program for proton acquisition.

o The number of scans can be adjusted to achieve an adequate signal-to-noise ratio
(typically 16 or 32 scans).

o Process the data with appropriate Fourier transformation, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Spectroscopy:
o Acquire the carbon NMR spectrum on the same instrument.

o Use a standard proton-decoupled pulse sequence to obtain a spectrum with single lines
for each unique carbon atom.

o Set the spectral width to cover a chemical shift range of approximately 0-160 ppm.

o A higher number of scans will be necessary compared to *H NMR due to the lower natural
abundance of 13C (typically 1024 scans or more).
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o Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 1-(4-Nitrophenyl)-4-piperidinol sample directly onto
the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Data Acquisition:

[¢]

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Scan the mid-infrared range, typically from 4000 to 400 cm~1.

[¢]

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

[e]

o

Acquire a background spectrum of the empty ATR crystal prior to sample analysis and
subtract it from the sample spectrum.

Mass Spectrometry (MS)
e Sample Introduction:

o The sample can be introduced into the mass spectrometer via direct infusion or coupled
with a chromatographic system (GC-MS or LC-MS). For direct infusion, dissolve a small
amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

e lonization:

o Electron lonization (El) is a common technique for small molecules and is likely to produce

characteristic fragmentation patterns.

o Electrospray lonization (ESI) is a softer ionization technique that is more likely to produce

a prominent molecular ion peak.
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e Analysis:

o The mass spectrum is recorded, displaying the mass-to-charge ratio (m/z) of the
molecular ion and various fragment ions.

o For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF)
analyzer can be used to determine the exact mass and elemental composition of the ions.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 1-(4-Nitrophenyl)-4-piperidinol.
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Caption: Workflow for Spectroscopic Analysis.
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 To cite this document: BenchChem. [Spectroscopic Data and Analysis of 1-(4-Nitrophenyl)-4-
piperidinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1299945#spectroscopic-data-nmr-ir-mass-spec-for-
1-4-nitrophenyl-4-piperidinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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